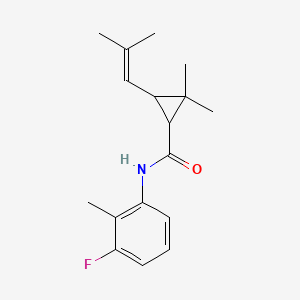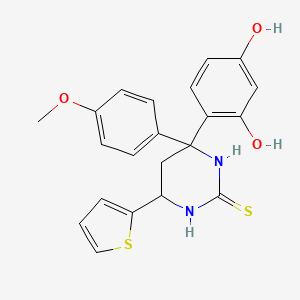![molecular formula C34H35ClN4OS B11076047 4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11076047.png)
4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an isopropyl-methylphenoxy group, and a triazacyclopenta[CD]azulene core.
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide involves multiple steps, including the formation of the triazacyclopenta[CD]azulene core and the subsequent attachment of the chlorophenyl, isopropyl-methylphenoxy, and methylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorophenyl and isopropyl-methylphenoxy groups play a crucial role in its binding to target proteins, while the triazacyclopenta[CD]azulene core contributes to its overall stability and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide stands out due to its unique structure and diverse applications. Similar compounds include those with variations in the chlorophenyl, isopropyl-methylphenoxy, or triazacyclopenta[CD]azulene groups, which may exhibit different properties and activities.
Properties
Molecular Formula |
C34H35ClN4OS |
|---|---|
Molecular Weight |
583.2 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(3-methylphenyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C34H35ClN4OS/c1-21(2)27-16-11-23(4)19-29(27)40-20-30-37-39-32(33(41)36-26-9-7-8-22(3)18-26)31(24-12-14-25(35)15-13-24)28-10-5-6-17-38(30)34(28)39/h7-9,11-16,18-19,21H,5-6,10,17,20H2,1-4H3,(H,36,41) |
InChI Key |
CUGFKWYHHICQSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=C(C=CC(=C5)C)C(C)C)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-[2-(methylthio)ethyl]-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11075964.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11075970.png)
![5-chloro-4-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11075971.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11075974.png)
![Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl-](/img/structure/B11075976.png)
![[1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetic acid](/img/structure/B11075982.png)


![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [(3,4-dichlorophenyl)carbonyl]carbamate](/img/structure/B11076010.png)
![1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076018.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076021.png)
![7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076032.png)
![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11076044.png)
![10-[(Z)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7-(3-methoxyphenyl)-5,6A,7,12A-tetrahydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11076046.png)
